molecular formula C15H21NO2 B12078566 tert-Butyl 3-methyl-4-vinylbenzylcarbamate

tert-Butyl 3-methyl-4-vinylbenzylcarbamate

Cat. No.: B12078566
M. Wt: 247.33 g/mol
InChI Key: FBDKEFUXIWAZRR-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-vinylbenzylcarbamate is a specialized organic compound characterized by a benzylcarbamate backbone substituted with a tert-butyl group, a methyl group at the 3-position, and a vinyl group at the 4-position of the benzene ring. This structure combines steric protection (from the tert-butyl moiety) with reactive functionalities (vinyl group), making it a valuable intermediate in synthetic chemistry. The vinyl group, for instance, may facilitate polymerization or serve as a site for electrophilic additions, distinguishing it from carbamates with alternative substituents .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(4-ethenyl-3-methylphenyl)methyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-6-13-8-7-12(9-11(13)2)10-16-14(17)18-15(3,4)5/h6-9H,1,10H2,2-5H3,(H,16,17)

InChI Key

FBDKEFUXIWAZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-4-vinylbenzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-4-vinylbenzyl chloride. The reaction is carried out in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetrabutylammonium iodide (TBAI). The reaction conditions are generally mild, with the reaction being conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-vinylbenzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 3-methyl-4-vinylbenzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-vinylbenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-methyl-4-vinylbenzylcarbamate to structurally related carbamate derivatives, emphasizing differences in substituents, reactivity, and applications.

tert-Butyl 4-formylbenzylcarbamate (CAS 156866-52-3)

  • Structure : Features a formyl (-CHO) group at the 4-position instead of vinyl.
  • Key Properties :
    • Similarity score: 1.00 (indicating high structural overlap) .
    • Reactivity: The formyl group enables nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for imine or hydrazone formation.
    • Applications: Likely used in Schiff base synthesis or as a carbonyl-containing building block in drug discovery.
  • Contrast : Lacks the vinyl group’s capacity for polymerization or radical reactions.

tert-Butyl 3-cyano-5-methylbenzylcarbamate (CAS MFCD31561269)

  • Structure: Substituted with a cyano (-CN) group at the 3-position and a methyl group at the 5-position.
  • Key Properties: Molecular weight: 246.30 g/mol . Reactivity: The electron-withdrawing cyano group enhances stability and participates in cycloaddition reactions (e.g., click chemistry). Applications: Used in pharmaceutical synthesis and materials science for creating thermally stable polymers .
  • Contrast: The cyano group offers distinct electronic effects compared to the electron-rich vinyl group, influencing solubility and reaction pathways.

tert-Butyl 4-ethynylbenzylcarbamate (CAS 680190-96-9)

  • Structure : Contains an ethynyl (-C≡CH) group at the 4-position.
  • Key Properties: Molecular weight: 231.29 g/mol . Reactivity: The ethynyl group enables Huisgen cycloaddition (click chemistry) and Sonogashira coupling. Applications: Valued in bioconjugation and materials engineering for creating carbon-carbon bonds .
  • Contrast : Ethynyl’s linear geometry and sp-hybridization differ from the planar, sp²-hybridized vinyl group, affecting steric interactions.

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

  • Structure : Includes a boronate ester group for Suzuki-Miyaura cross-coupling.
  • Key Properties :
    • Similarity score: 0.87 .
    • Reactivity: The boronate group facilitates coupling with aryl halides, enabling complex biaryl synthesis.
    • Applications: Critical in medicinal chemistry for constructing aromatic scaffolds .
  • Contrast : The boronate ester’s role in cross-coupling contrasts with the vinyl group’s utility in addition or polymerization reactions.

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate (CAS 2108750-69-0)

  • Structure : Benzyloxy and methyl substituents on the aromatic ring.
  • Key Properties: Molecular weight: 313.39 g/mol . Reactivity: The benzyloxy group is prone to hydrogenolysis, offering a deprotection site. Applications: Intermediate in drug synthesis where protective group strategies are essential .
  • Contrast : Bulky benzyloxy substituents may hinder reactions compared to the smaller vinyl group.

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